molecular formula C34H20F6O2 B3178799 (R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol CAS No. 791616-58-5

(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B3178799
CAS No.: 791616-58-5
M. Wt: 574.5
InChI Key: MPPKNZDKYNMNQP-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol ( 791616-58-5) is a chiral binaphthol derivative of high value in asymmetric synthesis and materials research . With a molecular formula of C₃₄H₂₀F₆O₂ and a molecular weight of 574.51 g/mol, this compound is characterized by its high optical purity, typically ≥99% e.e., and a specific rotation of [α] = +50.2° (c=1 in chloroform) . It appears as a light yellow to yellow crystalline powder and has a melting point in the range of 102-105 °C . The electron-withdrawing trifluoromethyl groups on the 3,3'-phenyl substituents significantly enhance its utility as a privileged chiral ligand or catalyst precursor, particularly in metal-catalyzed reactions such as carbon-carbon bond formations and other transformations where high stereoselectivity is critical . This product is offered with a minimum purity of 98% and requires storage conditions of sealed in dry, 2-8°C to maintain stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling guidelines. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h1-18,41-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPKNZDKYNMNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)O)O)C6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which are facilitated by catalysts such as [Ru(phen)3]Cl2 and Ir(Fppy)3 under mild conditions . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and enantiomeric purity. For example, the use of isopropanol as a solvent has been shown to accelerate bioreduction processes, resulting in increased yields with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups (CF3, Iodo): CF3-BINOL’s -CF3 groups stabilize transition states in Lewis acid-catalyzed reactions (e.g., aldol additions) by polarizing substrate bonds, similar to iodo-substituted BINOL derivatives .
  • Electron-Donating Groups (tert-Butyl, Methoxy): tert-Butyl-substituted BINOL derivatives (e.g., CAS 851615-06-0) exhibit enhanced steric shielding, favoring bulky substrate discrimination in asymmetric hydrogenation . Methoxy groups (e.g., 3,3'-dimethoxy-BINOL) increase solubility in polar solvents but reduce catalytic activity due to ED effects .

Steric and Solubility Trade-offs

  • Biphenyl-Substituted Analogs: Compounds like (R)-3,3'-bis(biphenyl-4-yl)-BINOL (CAS 215433-52-6) have extended π-systems for supramolecular interactions but suffer from poor solubility, limiting their use in homogeneous catalysis .
  • 3,5-Bis(trifluoromethyl)phenyl Derivatives : These analogs (e.g., Ref. 10-F869310) exhibit extreme steric bulk and EW effects, making them suitable for high-temperature catalytic processes but challenging to handle in standard lab conditions .

Catalytic Performance

  • Asymmetric Aldol Reactions: CF3-BINOL-based zirconium complexes outperform tert-butyl-substituted BINOL in aldol reactions, achieving >85% enantiomeric excess (ee) due to superior transition-state stabilization .
  • Helicene Synthesis: Biphenyl-substituted BINOL derivatives enable enantioselective synthesis of benzo[5]helicenes via oxidative coupling, whereas CF3-BINOL’s moderate steric bulk allows better substrate accessibility .

Industrial Relevance

  • CF3-BINOL is marketed as a high-purity intermediate (e.g., by LEAP CHEM CO., LTD.) for synthesizing chiral ligands in pharmaceutical manufacturing .
  • In contrast, tert-butyl-BINOL (CAS 851615-06-0) is preferred for air-sensitive reactions due to its lower oxidation propensity .

Biological Activity

(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Molecular Formula : C₃₆H₁₈F₁₂O₂
  • Molecular Weight : 710.51 g/mol
  • CAS Number : 756491-54-0

This compound features a binaphthol backbone with trifluoromethyl-substituted phenyl groups, which contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. Its structural features allow for effective binding to active sites of target enzymes.
  • Antioxidant Properties : The presence of the trifluoromethyl groups enhances the electron-withdrawing capability, which may contribute to antioxidant activities by scavenging free radicals.
  • Interaction with Cellular Pathways : Studies suggest that this compound can modulate signaling pathways related to cell survival and apoptosis, particularly through interactions with Bcl-2 family proteins.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were notably lower compared to standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy .
  • Binding Affinity Studies : ELISA assays revealed that the compound has a strong binding affinity to Bcl-2 proteins. This interaction is critical for its role as an apoptosis inducer in cancer cells .
  • Mechanistic Studies : Further investigations into the mechanism of action indicated that the compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity in human breast cancer cell lines with an IC50 of 12 µM.
Study 2Mechanistic InsightsShowed that treatment led to increased levels of cleaved caspase-3 and PARP in treated cells.
Study 3Binding AffinityConfirmed strong interaction with Bcl-2 proteins using surface plasmon resonance techniques.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol?

  • Methodology : The synthesis typically involves functionalizing the binaphthol (BINOL) core. A common approach is the Suzuki-Miyaura coupling of brominated BINOL derivatives with 4-(trifluoromethyl)phenylboronic acids. For example, describes alkylation and cross-coupling strategies using palladium catalysts under inert conditions. Key steps include:

Ortho-lithiation of BINOL derivatives followed by electrophilic substitution.

Pd-catalyzed cross-coupling to introduce aryl groups (e.g., trifluoromethylphenyl substituents).

Chiral resolution via recrystallization or chiral HPLC to isolate the (R)-enantiomer .

Q. How is the enantiopurity of this compound verified experimentally?

  • Methodology : Enantiopurity is assessed using:

  • Chiral HPLC with a chiral stationary phase (e.g., cellulose-based columns), comparing retention times to racemic mixtures.
  • NMR analysis with chiral solvating agents (e.g., Eu(hfc)₃), which induce distinct splitting patterns for enantiomers ( notes similar protocols for BINOL derivatives) .
  • Optical rotation measurements , calibrated against literature values for the pure enantiomer .

Q. What are the key spectroscopic markers (NMR, IR) for confirming the structure?

  • NMR :

  • ¹H NMR : Aromatic protons adjacent to hydroxyl groups resonate at δ 8.2–8.5 ppm (doublets, J = 8–9 Hz). Trifluoromethyl groups cause deshielding of nearby protons (δ 7.5–7.8 ppm) .
  • ¹³C NMR : The CF₃ group appears at δ 124–126 ppm (q, J = 270–280 Hz) .
    • IR : Strong O–H stretches near 3200–3400 cm⁻¹ and C–F stretches at 1100–1200 cm⁻¹ .

Advanced Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence catalytic performance in asymmetric reactions?

  • Mechanistic Insight : The CF₃ groups increase the ligand's Lewis acidity by withdrawing electron density, enhancing coordination to metal centers (e.g., Rh, Au). This improves enantioselectivity in reactions like oxidative C–H activation ( ) or gold-catalyzed cycloadditions (). Comparative studies show CF₃-substituted ligands achieve >90% ee in certain reactions, outperforming methyl or methoxy analogs .
  • Steric Effects : The bulky CF₃ groups restrict rotation of the binaphthyl core, stabilizing a specific dihedral angle (θ ≈ 60–70°), which optimizes the chiral environment .

Q. What strategies resolve conflicting NMR data during characterization (e.g., unexpected splitting or integration ratios)?

  • Troubleshooting :

2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings ( used HSQC to resolve aromatic regions) .

Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by observing signal coalescence at elevated temperatures.

Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns .

Q. How can the steric and electronic properties of this ligand be tuned for specific catalytic applications?

  • Modification Strategies :

  • Substituent Variation : Replace CF₃ with electron-donating (e.g., OMe) or bulkier groups (e.g., tert-butyl) to alter steric demand ( compares methoxy and CF₃ analogs) .
  • Backbone Functionalization : Introduce methyl or halide groups at the 6,6' positions to further restrict conformational flexibility ( describes alkoxy modifications) .
    • Computational Modeling : DFT calculations (e.g., NBO analysis) predict electronic effects on transition states, guiding ligand design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

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